molecular formula C6H8N2O B1196714 N-Propionylimidazole CAS No. 4122-52-5

N-Propionylimidazole

Cat. No.: B1196714
CAS No.: 4122-52-5
M. Wt: 124.14 g/mol
InChI Key: GDBUORNHWAZSNU-UHFFFAOYSA-N
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Description

N-Propionylimidazole is an organic compound with the molecular formula C₆H₈N₂O. It belongs to the class of N-acylimidazoles, which are characterized by the presence of an acyl group attached to the nitrogen atom of an imidazole ring. This compound is known for its moderate reactivity and is used in various chemical and biological applications .

Safety and Hazards

According to the safety data sheet, N-Propionylimidazole is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of imidazole-based drugs, including N-Propionylimidazole, is an active and attractive area of medicinal chemistry. The research and development of imidazole-containing drugs have infinite potentiality .

Biochemical Analysis

Biochemical Properties

N-Propionylimidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. For instance, this compound can react with the amino groups of proteins, leading to the formation of stable amide bonds. This interaction is crucial for the chemical modification of proteins, which can alter their function and activity. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, influencing their catalytic activity and substrate specificity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased production of specific proteins. Furthermore, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an acylating agent, transferring its propionyl group to nucleophilic sites on proteins and enzymes. This acylation can lead to changes in the structure and function of the target biomolecules. For instance, the acylation of enzymes by this compound can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of propionic acid and imidazole. This degradation can affect the long-term effects of this compound on cellular function. In in vitro and in vivo studies, it has been observed that the initial effects of this compound on cells and tissues can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular functions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. For example, this compound can act as a substrate for acyltransferases, enzymes that catalyze the transfer of acyl groups to specific substrates. This interaction can influence metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in energy production and biosynthetic pathways, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it can influence metabolic processes and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propionylimidazole can be synthesized through the reaction of propionyl chloride with imidazole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like methylene chloride and requires refluxing for several hours. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for larger-scale production. This may include continuous flow processes and the use of more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Propionylimidazole undergoes various chemical reactions, including hydrolysis, substitution, and acylation.

Common Reagents and Conditions:

Mechanism of Action

The mechanism of action of N-Propionylimidazole primarily involves its role as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide or ester bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the propionyl group, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its moderate reactivity and the specific properties imparted by the propionyl group. This makes it suitable for applications where controlled acylation is required, and its solubility in organic solvents enhances its utility in various chemical processes .

Properties

IUPAC Name

1-imidazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUORNHWAZSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194150
Record name 1-(1-Oxopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-52-5
Record name 1-(1H-Imidazol-1-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4122-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Oxopropyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Oxopropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-oxopropyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the hydrolysis of N-Propionylimidazole significant in scientific research?

A: The hydrolysis of N-acylimidazoles, including this compound, is of considerable interest due to its similarity to the reactivity of histidine in enzymatic reactions [, ]. By understanding the factors influencing the rate and mechanism of this compound hydrolysis, researchers can gain valuable insights into biological processes involving histidine residues.

Q2: How does the structure of N-acylimidazoles affect their hydrolysis rate?

A: Research indicates that the structure of N-acylimidazoles significantly impacts their hydrolysis rate. For instance, N-acetyl-4,5-diphenylimidazole exhibits a hydrolysis rate 20 times greater than simpler N-acylimidazoles, despite having a bulkier leaving group []. Additionally, substituents on the imidazole ring can also influence the reaction mechanism. For example, the rate-determining step in the hydrolysis of N-furoyl-2-phenylimidazole changes in acidic environments []. This highlights the importance of studying a range of N-acylimidazole derivatives, including this compound and its derivatives like N-propionyl-4-methylimidazole and N-propionyl-5-methylbenzimidazole, to fully comprehend the structure-activity relationship [].

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